Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-
Description
Properties
CAS No. |
24920-41-0 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C10H14O3S/c1-12-8-3-4-9(13-2)10(7-8)14-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
HLACDQHXWSBPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- typically involves the reaction of 2,5-dimethoxythiophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile and attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. These interactions can affect biological pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Solubility and Reactivity
- Thioether vs. However, this may reduce aqueous solubility, a limitation observed in triazole-thio derivatives .
- Ethanol Group: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents compared to ethanone derivatives (e.g., ’s ethanone compound) .
Toxicity and Bioactivity
- Psychoactive Potential: Unlike 2C-X phenethylamines , the ethanol-thio structure lacks a primary amine, critical for serotonin receptor agonism. This suggests reduced hallucinogenic activity.
- Triazole-Thio Analogues: Computational toxicity models (e.g., GUSAR) predict moderate acute toxicity for triazole-thio-acetic acids, with LD₅₀ values comparable to industrial solvents . The target compound’s ethanol group may mitigate toxicity relative to carboxylic acid derivatives.
Q & A
Q. What are the common synthetic routes for Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-?
The compound can be synthesized via nucleophilic substitution reactions where a thiol group reacts with a halogenated or activated aromatic precursor. For example, coupling 2,5-dimethoxyphenylthiol with a bromoethanol derivative under basic conditions (e.g., KOH in ethanol) yields the target compound. Reaction optimization should focus on temperature control (40–60°C) and solvent selection (e.g., acetonitrile or DMF) to enhance yield .
Q. How is the compound characterized after synthesis?
Structural confirmation requires a combination of analytical techniques:
- 1H NMR : Identify methoxy protons (δ ~3.7–3.9 ppm) and thioether-linked CH2 groups (δ ~2.8–3.2 ppm).
- IR Spectroscopy : Confirm S-C and C-O bonds via peaks at ~650 cm⁻¹ (C-S stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).
- Elemental Analysis : Validate purity by matching experimental and theoretical C, H, S, and O percentages.
- Thin-Layer Chromatography (TLC) : Verify homogeneity using ethyl acetate/hexane solvent systems .
Q. What safety precautions are necessary when handling this compound?
Due to the thioether group, avoid inhalation and skin contact. Use fume hoods, gloves, and protective eyewear. Store in airtight containers at –20°C to prevent degradation. Refer to safety data sheets of structural analogs (e.g., 2-(2-thienyl)ethanol) for hazard classification (e.g., UN3334) .
Advanced Research Questions
Q. How can computational methods predict the toxicity of this compound?
Tools like GUSAR (General Unrestricted Structure-Activity Relationships) predict acute toxicity (e.g., LD50) by comparing molecular descriptors (e.g., topological polar surface area, logP) with known toxicophores. For Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-, input its SMILES string and validate predictions against in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
Q. What strategies are used to study structure-activity relationships (SAR) for thioethanol derivatives?
- Substituent Variation : Modify methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) to assess effects on bioactivity.
- Esterification : Synthesize esters (e.g., acetyl or benzyl) to study solubility and membrane permeability.
- In Vitro Assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .
Q. How can conflicting data in biological activity studies be resolved?
Contradictions (e.g., antimicrobial vs. neuroactivity) may arise from assay conditions or impurities. Address this by:
- Reproducibility Checks : Repeat assays under standardized protocols (e.g., CLSI guidelines).
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
- Comparative Studies : Benchmark against structurally related compounds (e.g., 2C-T-2) to isolate functional group contributions .
Q. What experimental designs mitigate risks when evaluating pharmacological potential?
To avoid unintended psychoactive effects (seen in analogs like 2C-T-2):
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for non-CNS targets (e.g., bacterial enzymes).
- Selective Functionalization : Introduce polar groups (e.g., carboxylates) to reduce blood-brain barrier penetration.
- Tiered Testing : Prioritize in vitro models (e.g., enzyme inhibition) before progressing to in vivo studies .
Methodological Considerations
- Synthetic Challenges : Thiol oxidation during synthesis can form disulfide byproducts. Use inert atmospheres (N2/Ar) and reducing agents (e.g., NaBH4) to suppress oxidation .
- Analytical Cross-Validation : Combine 1H NMR with X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
- Toxicity Workflow : Pair computational predictions with zebrafish embryo assays (OECD TG 236) to assess developmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
